molecular formula C10H12N2O3 B1300318 N-(2-Amino-phenyl)-succinamic acid CAS No. 83549-10-4

N-(2-Amino-phenyl)-succinamic acid

Cat. No.: B1300318
CAS No.: 83549-10-4
M. Wt: 208.21 g/mol
InChI Key: PXKDLCISTGCYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-phenyl)-succinamic acid is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a succinamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-phenyl)-succinamic acid typically involves the reaction of 2-aminophenylamine with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.

    Reduction: The compound can be reduced to form N-(2-Amino-phenyl)-succinic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: N-(2-Amino-phenyl)-succinic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-Amino-phenyl)-succinamic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Amino-phenyl)-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the phenyl ring can form hydrogen bonds with target molecules, while the succinamic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    N-(2-Amino-phenyl)-succinic acid: Similar structure but lacks the amide linkage.

    2-Amino-phenylacetic acid: Contains an amino group attached to a phenyl ring and an acetic acid moiety.

    N-(2-Amino-phenyl)-maleamic acid: Similar structure but contains a maleamic acid moiety instead of succinamic acid.

Uniqueness: N-(2-Amino-phenyl)-succinamic acid is unique due to the presence of both an amino group and a succinamic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-aminoanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKDLCISTGCYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355100
Record name N-(2-Amino-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83549-10-4
Record name N-(2-Amino-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.